N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
“N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxamide group (-CONH2), a methyl group (-CH3), and a 2-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the pyrimidine and benzene rings, the polarity of the carboxamide group, and the electronegativity of the chlorine atom .Chemical Reactions Analysis
As an organic compound containing a halogen, it could potentially undergo various substitution and elimination reactions . The carboxamide group might be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis Approaches
- N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives are synthesized through various chemical reactions, including three-component reactions and cyclocondensation, often employing catalysts like sodium hydrogen sulfate for improved yields. This process is crucial for the creation of the compound in quantities sufficient for further research and applications (Gein, Zamaraeva, Dmitriev, 2018) (Akbari et al., 2008).
Biological Activities
- Antimicrobial Activity : The derivatives of this compound have shown significant antimicrobial activity, inhibiting the growth of various bacterial and fungal species. This property makes them potential candidates for use in antimicrobial therapies and the development of new antimicrobial agents (Gein, Fedotov, Zamaraeva, Bobyleva, Kasimova, Odegova, 2013) (Gein, Zamaraeva, Buzmakova, Odegova, Gein, 2015).
Medicinal Chemistry Applications
- Potential in Drug Development : The compound's derivatives exhibit properties that are valuable in medicinal chemistry, such as the inhibition of cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) enzymes, indicating their potential as anti-inflammatory and analgesic agents. These findings can be crucial in developing new therapeutic drugs targeting specific diseases or conditions (Abu‐Hashem, Al-Hussain, Zaki, 2020).
Catalytic and Chemical Properties
- Supramolecular Associations : The compound forms supramolecular synthons characterized by charge-assisted hydrogen bonds when reacted with certain acids, showcasing its potential in forming structured complexes. This property is essential in fields like crystallography and materials science (Portalone, 2010).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(19)9(7-16-13(17)20)11(18)15-6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3,(H,15,18)(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYFMHQHKWHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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